molecular formula C12H8OS B15210734 Benzofuran, 2-(2-thienyl)- CAS No. 65246-50-6

Benzofuran, 2-(2-thienyl)-

Cat. No.: B15210734
CAS No.: 65246-50-6
M. Wt: 200.26 g/mol
InChI Key: YEQNGHAGURSWSA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)benzofuran is a heterocyclic compound that combines the structural features of both thiophene and benzofuran. These types of compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-(Thiophen-2-yl)benzofuran makes it an interesting subject for research and development.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-(Thiophen-2-yl)benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(Thiophen-2-yl)benzofuran is unique due to its combination of the benzofuran and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

CAS No.

65246-50-6

Molecular Formula

C12H8OS

Molecular Weight

200.26 g/mol

IUPAC Name

2-thiophen-2-yl-1-benzofuran

InChI

InChI=1S/C12H8OS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8H

InChI Key

YEQNGHAGURSWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CS3

Origin of Product

United States

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